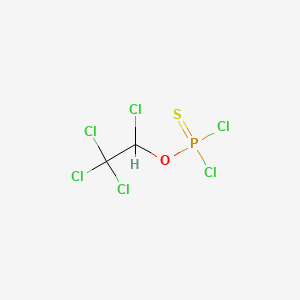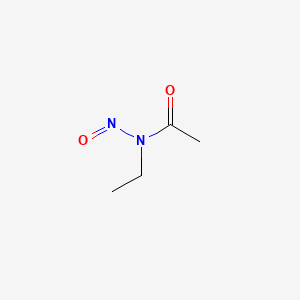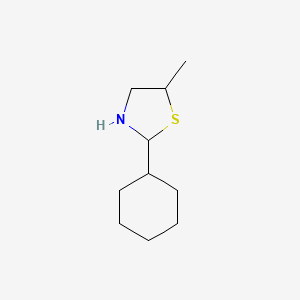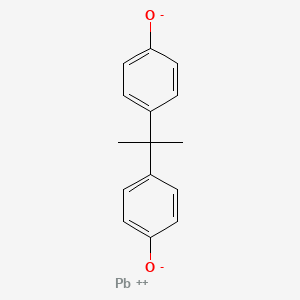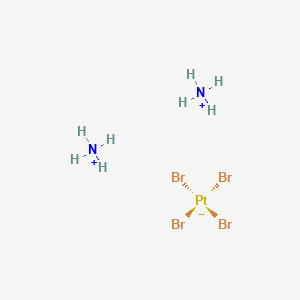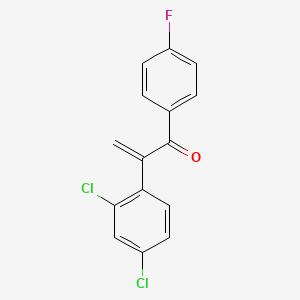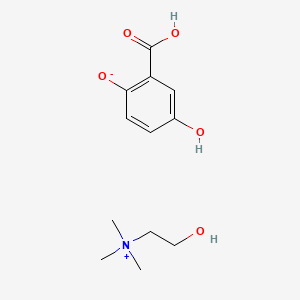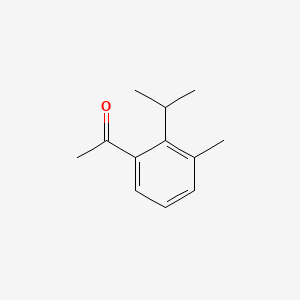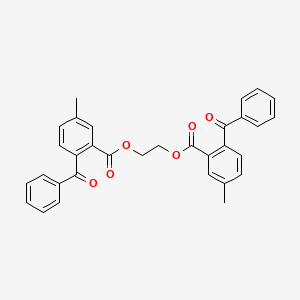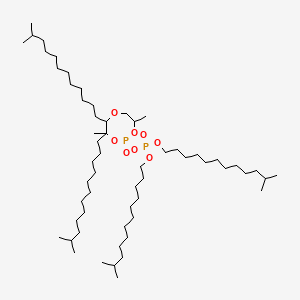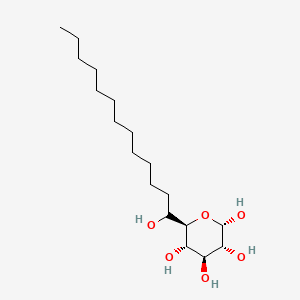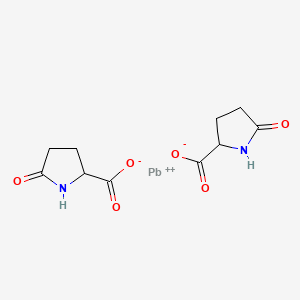
Lead bis(5-oxo-DL-prolinate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lead bis(5-oxo-DL-prolinate) is a chemical compound with the molecular formula C10H12N2O6Pb It is a lead salt of 5-oxo-DL-proline, a derivative of the amino acid proline
准备方法
Synthetic Routes and Reaction Conditions: Lead bis(5-oxo-DL-prolinate) can be synthesized through the reaction of lead(II) acetate with 5-oxo-DL-proline in an aqueous medium. The reaction typically involves dissolving lead(II) acetate in water and then adding 5-oxo-DL-proline to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of lead bis(5-oxo-DL-prolinate) as a precipitate. The precipitate is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods: In an industrial setting, the production of lead bis(5-oxo-DL-prolinate) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature and pH are common practices in industrial production.
化学反应分析
Types of Reactions: Lead bis(5-oxo-DL-prolinate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of lead oxides and other oxidation products.
Reduction: Reduction reactions can convert lead bis(5-oxo-DL-prolinate) to lead metal or other reduced forms of lead.
Substitution: The compound can participate in substitution reactions where the lead ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas and sodium borohydride are used.
Substitution: Metal salts like sodium chloride or potassium nitrate can be used in substitution reactions.
Major Products Formed:
Oxidation: Lead oxides and other oxidized derivatives.
Reduction: Lead metal and reduced lead compounds.
Substitution: New metal prolinates and lead salts.
科学研究应用
Lead bis(5-oxo-DL-prolinate) has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of lead poisoning and other lead-related conditions.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
作用机制
Lead bis(5-oxo-DL-prolinate) can be compared with other lead prolinates and metal prolinates:
Lead bis(5-oxo-L-prolinate): Similar in structure but with the L-isomer of proline.
Copper bis(5-oxo-DL-prolinate): A copper analog with different chemical and biological properties.
Zinc bis(5-oxo-DL-prolinate): A zinc analog with unique reactivity and applications.
Uniqueness: Lead bis(5-oxo-DL-prolinate) is unique due to its specific lead content and the DL-isomer of proline, which imparts distinct chemical and biological properties compared to its analogs.
相似化合物的比较
- Lead bis(5-oxo-L-prolinate)
- Copper bis(5-oxo-DL-prolinate)
- Zinc bis(5-oxo-DL-prolinate)
属性
CAS 编号 |
85392-78-5 |
|---|---|
分子式 |
C10H12N2O6Pb |
分子量 |
463 g/mol |
IUPAC 名称 |
lead(2+);5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C5H7NO3.Pb/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2 |
InChI 键 |
OJXFZRWEZWLNAO-UHFFFAOYSA-L |
规范 SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Pb+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



